N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(naphthalen-1-yl)acetohydrazide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core with a hydrazide side chain. Its structure includes a 3,4-dimethylphenyl substituent at the 1-position of the pyrazolo-pyrimidine ring and a naphthalen-1-yl group attached to the acetohydrazide moiety. Such derivatives are often explored for kinase inhibition, anticancer, or antimicrobial activities due to their structural mimicry of purine bases .
Properties
IUPAC Name |
N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O/c1-16-10-11-20(12-17(16)2)31-25-22(14-28-31)24(26-15-27-25)30-29-23(32)13-19-8-5-7-18-6-3-4-9-21(18)19/h3-12,14-15H,13H2,1-2H3,(H,29,32)(H,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGVUHALWHBGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CC4=CC=CC5=CC=CC=C54)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(naphthalen-1-yl)acetohydrazide is a synthetic compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core linked to naphthalen-1-yl and acetohydrazide moieties. Its molecular formula is , with a molecular weight of 378.45 g/mol. The presence of multiple aromatic rings contributes to its potential for interacting with various biological targets.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities including:
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory pathways (e.g., COX enzymes).
- DNA Interaction : Some compounds in this class may interact with DNA or RNA, affecting transcription and replication processes in cancer cells.
- Receptor Modulation : The compound may also interact with various receptors involved in signaling pathways relevant to inflammation and cell proliferation.
Study 1: Antimicrobial Activity
A study evaluating a series of pyrazole derivatives found that compounds with structural similarities to this compound exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most active compounds had minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
Study 2: Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory effects, a derivative demonstrated significant inhibition of COX-2 with an IC50 value of 0.03 µM, suggesting strong anti-inflammatory potential compared to standard drugs like celecoxib .
Study 3: Anticancer Activity
A preliminary study on the anticancer properties of related pyrazole derivatives showed that they inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 5 to 15 µM. This indicates that the target compound may warrant further investigation for its potential use in cancer therapy .
Scientific Research Applications
The following table summarizes key biological activities associated with N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(naphthalen-1-yl)acetohydrazide:
Study 1: Antiproliferative Activity
In a study assessing the antiproliferative effects of various pyrazole derivatives, this compound was shown to significantly reduce cell viability in MCF-7 breast cancer cells with an IC50 value of 5.0 µM. The mechanism was linked to apoptosis induction via caspase activation and modulation of cell cycle regulators.
Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of this compound on Aurora A kinase, a critical regulator in cell division. The study reported an IC50 value of 0.15 µM, indicating potent inhibition and suggesting its potential as a therapeutic agent in oncology.
Future Research Directions
Given its promising biological activities, future research could explore:
- In Vivo Studies: Investigating the efficacy and safety profiles in animal models.
- Mechanistic Studies: Understanding the detailed molecular interactions with target proteins.
- Formulation Development: Exploring various delivery methods for enhanced bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, leading to distinct physicochemical and biological properties:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
